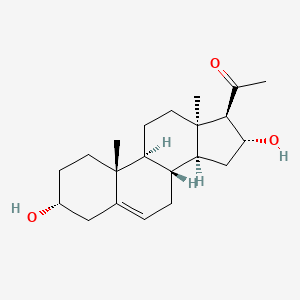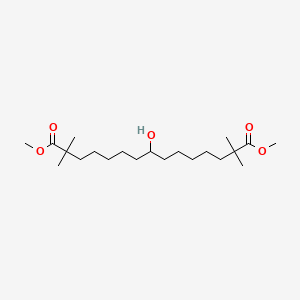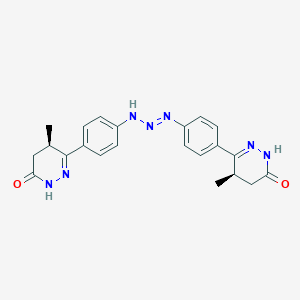
3,10-Dihydroxy Hydroquinine 9-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,10-Dihydroxy Hydroquinine 9-Acetate is a synthetic derivative of quinine, a naturally occurring alkaloid. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in various scientific fields. The molecular formula of this compound is C22H28N2O5, and it has a molecular weight of 400.47 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dihydroxy Hydroquinine 9-Acetate typically involves the acetoxylation of quinine derivatives. One common method is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to yield the desired hydroxyquinone compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,10-Dihydroxy Hydroquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acetic anhydride or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the hydroquinone form. Substitution reactions can produce a variety of acetylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,10-Dihydroxy Hydroquinine 9-Acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying quinone chemistry.
Biology: The compound’s biological activity makes it a subject of interest in studies related to enzyme inhibition and cellular processes.
Medicine: Research into its potential therapeutic effects, particularly in the context of antimalarial and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 3,10-Dihydroxy Hydroquinine 9-Acetate involves its interaction with molecular targets such as enzymes and cellular pathways. For instance, hydroquinone derivatives are known to inhibit the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis . This inhibition can lead to reduced melanin production, making the compound useful in studies related to skin pigmentation disorders.
Vergleich Mit ähnlichen Verbindungen
3,10-Dihydroxy Hydroquinine 9-Acetate can be compared with other hydroquinone derivatives, such as:
Hydroquinone: A simpler compound with similar inhibitory effects on tyrosinase.
3,5-Dihydroxy Hydroquinone: Another derivative with distinct reactivity patterns.
9-Acetyl-3,10-dihydroxy Hydroquinine: A closely related compound with similar chemical properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C22H28N2O5 |
|---|---|
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
[(R)-[(2S,4S,5S)-5-hydroxy-5-(1-hydroxyethyl)-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] acetate |
InChI |
InChI=1S/C22H28N2O5/c1-13(25)22(27)12-24-9-7-15(22)10-20(24)21(29-14(2)26)17-6-8-23-19-5-4-16(28-3)11-18(17)19/h4-6,8,11,13,15,20-21,25,27H,7,9-10,12H2,1-3H3/t13?,15-,20-,21+,22-/m0/s1 |
InChI-Schlüssel |
DGPBLFZAYXMSRB-SJJIPPQJSA-N |
Isomerische SMILES |
CC([C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Kanonische SMILES |
CC(C1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)

![Benzyl 2-Deoxy-2-phthalimido-3,6-di-O-benzyl-4-O-[phenoxy(thiocarbonyl)]-b-D-glucopyranoside](/img/structure/B13860960.png)
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)





![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
![cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
![[1,3-Dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] 2-methylbut-2-enoate](/img/structure/B13861023.png)
